(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

Catalog No.
S12918994
CAS No.
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-eno...

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)

InChI Key

MXDNEPDJMODRAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is a synthetic organic compound characterized by its unique structure, which includes a methyl ester and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is particularly relevant in organic synthesis and medicinal chemistry due to its functional groups that facilitate various

, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities or properties.
  • Reduction: Reduction reactions can modify the functional groups, potentially altering the compound's reactivity.
  • Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

These reactions are essential for its use as an intermediate in organic synthesis.

Research indicates that (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate exhibits potential biological activity. Its structure allows it to interact with various biomolecules, making it a candidate for further studies in drug development. The presence of the amino group suggests possible interactions with enzymes or receptors, which could lead to therapeutic applications.

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate typically involves:

  • Starting Materials: Hex-5-enoic acid and tert-butylamine are common starting materials.
  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl groups to prevent unwanted reactions.
  • Ester Formation: The carboxylic acid group is esterified with methanol under acidic conditions to yield the methyl ester.
  • Purification: The final product is purified through standard techniques such as recrystallization or chromatography .

This method ensures high purity and yield, essential for research and industrial applications.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate finds applications across various fields:

  • Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
  • Material Science: Used in the production of specialty chemicals that require specific functional groups .

Studies on the interactions of (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate with biological molecules are ongoing. Its ability to form complexes with enzymes or receptors suggests potential therapeutic uses. Research focuses on elucidating the mechanisms through which this compound exerts its biological effects, particularly in drug design and development .

Several compounds share structural similarities with (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate:

Compound NameMolecular FormulaUnique Features
tert-Butyl (S)-2-aminohex-5-enoateC12H21NO4C_{12}H_{21}NO_4Lacks the bis(tert-butoxycarbonyl) groups
tert-Butyl (S)-2-(tert-butoxycarbonyl)aminohex-5-enoateC12H21NO4C_{12}H_{21}NO_4Contains only one tert-butoxycarbonyl group
(R)-Methyl 2-(Boc-amino)hex-5-enoateC12H21NO4C_{12}H_{21}NO_4Different stereochemistry (R configuration)

Uniqueness

The uniqueness of (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate lies in its dual tert-butoxycarbonyl protecting groups, which provide enhanced stability and reactivity compared to similar compounds. This feature allows for more versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in research and industry .

The compound’s systematic IUPAC name, methyl (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoate, reflects its core structural elements:

  • A hex-5-enoate backbone with a terminal double bond at the fifth carbon.
  • An (S)-configured amino group at the second carbon, protected by a Boc group.
  • A methyl ester at the carboxyl terminus.

Key structural attributes (Table 1):

PropertyValueSource
Molecular formulaC₁₂H₂₁NO₄
Molecular weight243.3 g/mol
CAS registry92136-57-7
SMILES notationO=C(OC(C)(C)C)NC@@HC(OC)=O

The stereochemistry at the second carbon is critical for its function in asymmetric synthesis. The Boc group (tert-butoxycarbonyl) shields the amine from undesired reactions during peptide elongation, while the methyl ester enhances solubility in nonpolar solvents.

Historical Development in Synthetic Organic Chemistry

The synthesis of Boc-protected amino acid derivatives like (S)-methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate emerged from mid-20th-century advancements in peptide chemistry. Key milestones include:

Early Boc Protection Strategies

The Boc group, introduced by Leonidas Zervas in the 1930s, revolutionized peptide synthesis by enabling temporary amine protection. However, early methods faced challenges in regioselectivity, particularly with branched or unsaturated amino acids.

Incorporation of Unsaturated Side Chains

In the 1990s, researchers began exploring homoallylglycine derivatives to introduce conformational flexibility into peptides. The unsaturated hex-5-enoate moiety in this compound allowed for post-synthetic modifications via thiol-ene click chemistry, as demonstrated in studies on poly(L-homoallylglycine) epoxidation.

Modern Stereocontrolled Synthesis

Contemporary routes employ Schöllkopf chiral auxiliaries or enzymatic resolution to achieve high enantiomeric excess. For example, a 2014 protocol utilized lipase-catalyzed kinetic resolution of racemic precursors to obtain the (S)-enantiomer with >95% purity.

Role in Modern Boc-Protected Amino Acid Derivatives

This compound occupies a niche in three key areas:

Peptide Backbone Engineering

The hex-5-enoate side chain enables site-specific functionalization. For instance:

  • Thiol-ene reactions graft polyethylene glycol (PEG) chains or fluorescent tags onto peptides.
  • Epoxidation of the double bond generates poly(5,6-epoxy-L-norleucine), a precursor for β-hydroxy thioether polypeptides with thermoresponsive properties.

Conformational Studies

Incorporating this derivative into block copolypeptides allows researchers to probe secondary structure transitions. Oxidation of thioether groups in such polypeptides induces α-helix-to-random-coil transitions, enabling stimuli-responsive materials.

Drug Discovery Platforms

The Boc group’s acid-labile nature facilitates deprotection under mild conditions (e.g., trifluoroacetic acid), preserving acid-sensitive functionalities in target molecules. This feature is exploited in solid-phase peptide synthesis (SPPS) to create antimicrobial peptides and protease inhibitors.

Comparative Analysis of Boc-Protected Derivatives (Table 2):

CompoundKey FeatureApplication
6-(Boc-amino)hexanoic acidLinear saturated chainAntibacterial ester synthesis
Boc-L-HomoallylglycineHomoallyl side chainGlycopolypeptide engineering
(S)-Methyl 2-Boc-aminohex-5-enoateUnsaturated ester terminusConformational switching materials

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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